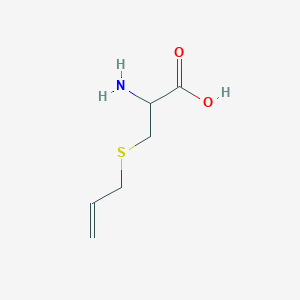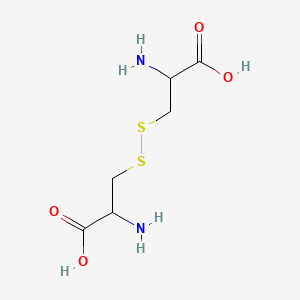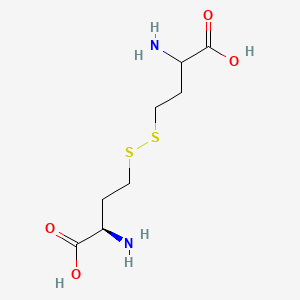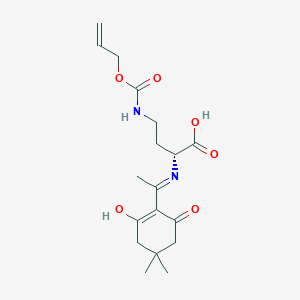
249649-08-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the CAS number 249649-08-6 is known as H-D-Phe(3,4-F2)-OH. It is a fluorinated derivative of phenylalanine, an amino acid. The molecular formula of this compound is C9H9F2NO2, and it has a molecular weight of 201.17 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe(3,4-F2)-OH typically involves the fluorination of phenylalanine derivatives. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of H-D-Phe(3,4-F2)-OH may involve large-scale fluorination processes using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
H-D-Phe(3,4-F2)-OH can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
H-D-Phe(3,4-F2)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme-substrate interactions and protein folding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which H-D-Phe(3,4-F2)-OH exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound of H-D-Phe(3,4-F2)-OH.
Fluorinated Amino Acids: Other fluorinated derivatives of amino acids, such as 4-fluorophenylalanine and 3,5-difluorophenylalanine.
Uniqueness
H-D-Phe(3,4-F2)-OH is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring enhances its stability and reactivity compared to other fluorinated amino acids.
Properties
CAS No. |
249649-08-6 |
|---|---|
Molecular Weight |
201.17 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B613203.png)




